molecular formula C11H10N2 B15168676 2'-Methyl-2,3'-bipyridine CAS No. 646534-79-4

2'-Methyl-2,3'-bipyridine

Cat. No.: B15168676
CAS No.: 646534-79-4
M. Wt: 170.21 g/mol
InChI Key: AJURFCUYHMTAPU-UHFFFAOYSA-N
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Description

2’-Methyl-2,3’-bipyridine is a derivative of bipyridine, a class of compounds characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which employs aryl zinc halides and suitable coupling partners . This method is favored for its high yield and mild reaction conditions. Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, are also used to prepare bipyridine derivatives .

Industrial Production Methods: Industrial production of 2’-Methyl-2,3’-bipyridine often involves large-scale coupling reactions using palladium catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Advances in catalytic systems have improved the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions: 2’-Methyl-2,3’-bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the pyridine rings, which can coordinate with metal centers .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 2’-Methyl-2,3’-bipyridine primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For instance, in medicinal chemistry, its complexes with copper have shown potential as antitumor agents by interfering with DNA synthesis and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2’-Methyl-2,3’-bipyridine is unique due to the presence of the methyl group at the 2’ position, which can influence its electronic properties and reactivity.

Properties

CAS No.

646534-79-4

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

2-methyl-3-pyridin-2-ylpyridine

InChI

InChI=1S/C11H10N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h2-8H,1H3

InChI Key

AJURFCUYHMTAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC=CC=N2

Origin of Product

United States

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